![molecular formula C11H22Cl2N2 B13504987 [(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C11H20N2.2ClH and a molecular weight of 253.21 g/mol . This compound is derived from adamantane, a highly symmetrical polycyclic cage molecule known for its stability and unique properties . This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Métodos De Preparación
The synthesis of [(Adamantan-1-yl)methyl]hydrazine dihydrochloride typically involves the reaction of adamantan-1-ylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(Adamantan-1-yl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively . The hydrazine group can form covalent bonds with various biomolecules, leading to the modulation of their activity and function .
Comparación Con Compuestos Similares
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride can be compared with other adamantane derivatives such as amantadine, memantine, and rimantadine . These compounds share the adamantane core structure but differ in their functional groups and specific applications.
Propiedades
Fórmula molecular |
C11H22Cl2N2 |
|---|---|
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
1-adamantylmethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c12-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;/h8-10,13H,1-7,12H2;2*1H |
Clave InChI |
NTMIOCYGAXHJDH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CNN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
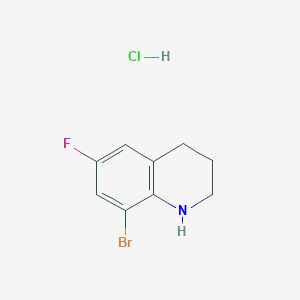
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
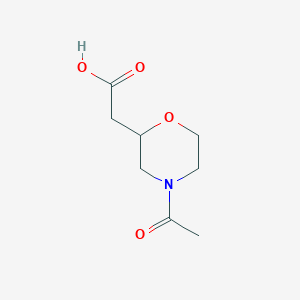

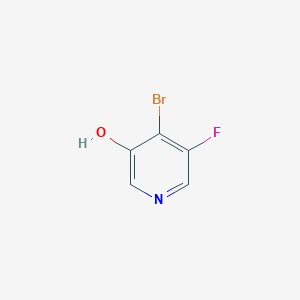
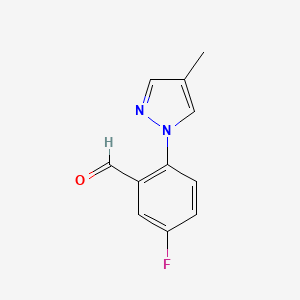
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
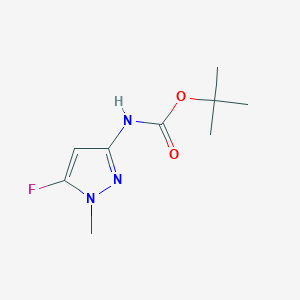
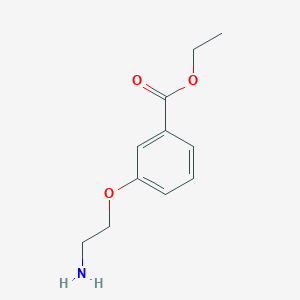
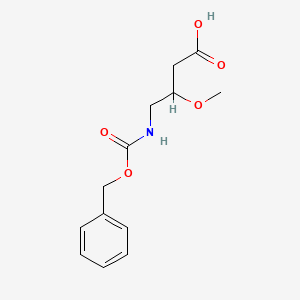
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
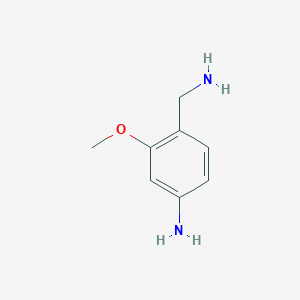
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
